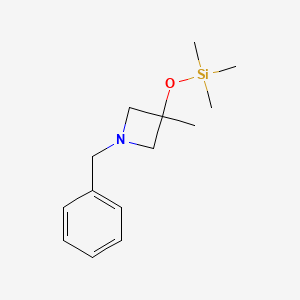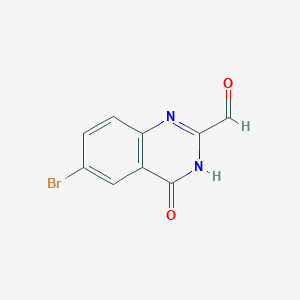
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a quinazoline derivative, which is a class of aromatic nitrogen-containing heterocycles. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs
Métodos De Preparación
The synthesis of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde typically involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with bromine. One method involves the use of hydroxylamine hydrochloride in the presence of potassium carbonate, which yields the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oximes, alcohols, and substituted quinazolines.
Aplicaciones Científicas De Investigación
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde can be compared with other quinazoline derivatives such as:
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-2,4-dichloroquinazoline: Contains additional chlorine atoms, which can alter its chemical properties and applications.
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide: Features a carbohydrazide group, providing different functional possibilities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1260898-14-3 |
|---|---|
Fórmula molecular |
C9H5BrN2O2 |
Peso molecular |
253.05 g/mol |
Nombre IUPAC |
6-bromo-4-oxo-3H-quinazoline-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-4H,(H,11,12,14) |
Clave InChI |
LUILMLWHRLECML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


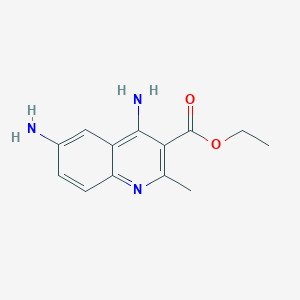
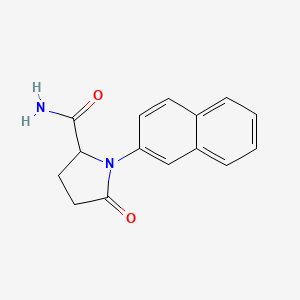

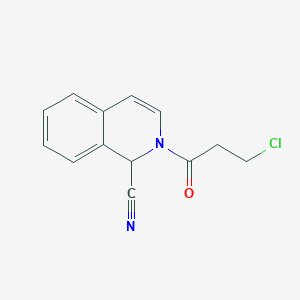

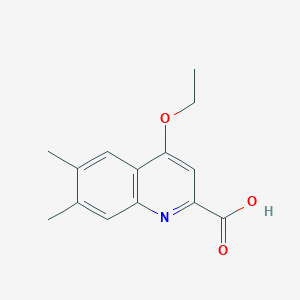
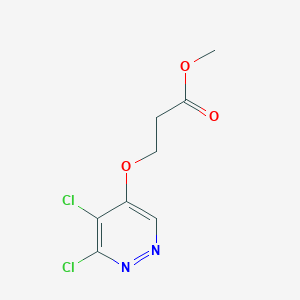
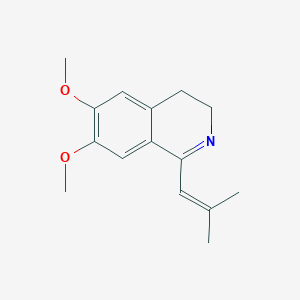

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-iminothiazolidin-4-one](/img/structure/B11864392.png)
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
